Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate

Description

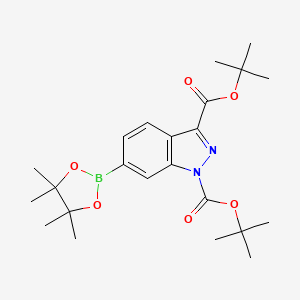

Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1,3-dicarboxylate is a boron-containing indazole derivative featuring tert-butyl carboxylate groups at positions 1 and 3 and a pinacol boronic ester (dioxaborolane) at position 6. This compound is structurally characterized by:

- Indazole core: A bicyclic aromatic system providing rigidity and planar geometry.

- tert-Butyl carboxylates: Bulky ester groups enhancing hydrolytic stability and lipophilicity.

- Dioxaborolane group: A boron-containing moiety enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs and functional groups suggest applications in organic synthesis, particularly as a boron reagent for constructing complex molecules.

Properties

Molecular Formula |

C23H33BN2O6 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1,3-dicarboxylate |

InChI |

InChI=1S/C23H33BN2O6/c1-20(2,3)29-18(27)17-15-12-11-14(24-31-22(7,8)23(9,10)32-24)13-16(15)26(25-17)19(28)30-21(4,5)6/h11-13H,1-10H3 |

InChI Key |

NHGXJVUFAVFYLM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of indazole-1,3-dicarboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions: Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Reduction of the boronic ester group.

Substitution Reactions: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reactions: Palladium catalysts and various nucleophiles are employed.

Major Products Formed:

Oxidation: Formation of indazole-1,3-dicarboxylate derivatives.

Reduction: Production of boronic acid derivatives.

Substitution Reactions: Generation of various substituted indazole compounds.

Scientific Research Applications

Chemistry: In chemistry, Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is utilized in biological research to study enzyme inhibition and protein interactions. Its boronic ester group can mimic the natural substrates of enzymes, making it a valuable tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Industrially, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for creating advanced polymers and surface treatments.

Mechanism of Action

The mechanism by which Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The indazole ring system can interact with various biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related derivatives from and other contexts:

Key Observations:

- Core Structure: The indazole core (target compound) contrasts with the 1,3-dioxolane rings in analogs from . Indazole’s aromaticity confers stability and electronic properties favorable for cross-coupling reactions, while dioxolanes are non-aromatic and often chiral.

- Functional Groups: Boronic ester: Unique to the target compound, enabling catalytic cross-coupling . Carboxylates: tert-Butyl esters in the target compound enhance steric bulk and lipophilicity compared to methyl/isopropyl esters in compounds. Phenol groups: Present in analogs but absent in the target compound; critical for hydrogen bonding in antimicrobial activity .

Physical and Spectroscopic Properties

Biological Activity

Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 286961-14-6

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. One proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. The boron-containing moiety may enhance the compound's reactivity with biological nucleophiles, leading to significant cellular effects.

1. Antioxidant Activity

Research indicates that ditert-butyl derivatives exhibit strong antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Cytotoxicity

In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound shows an IC50 value of approximately 10 µg/mL in HeLa cells, indicating its potential as an anticancer agent.

Case Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | HeLa | IC50 = 10 µg/mL | Cytotoxicity observed |

| Study 2 | RAW264.7 | 50 µg/mL | Inhibition of TNF-α production |

| Study 3 | MCF-7 | 50 µg/mL | Induction of apoptosis |

Antioxidant Studies

A study published in Toxins highlighted the antioxidant capabilities of similar compounds derived from boron chemistry. The findings suggest that these compounds can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Studies

In another study focusing on anti-inflammatory activities, it was found that compounds with similar structures significantly reduced the expression of inflammatory markers in macrophages when treated at concentrations ranging from 50 to 100 µg/mL .

Cytotoxicity Studies

Research conducted on various cancer cell lines revealed that ditert-butyl derivatives exhibit selective cytotoxicity. For instance, the compound demonstrated significant growth inhibition in MCF-7 breast cancer cells and A431 epidermoid carcinoma cells at concentrations around 50 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.